2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
This compound is a 1,3,4-thiadiazole-based acetamide derivative characterized by a central thiadiazole ring substituted with a sulfanyl-acetamide chain and aryl groups. The structure includes:
- 1,3,4-Thiadiazole core: A heterocyclic ring containing sulfur and nitrogen atoms, known for enhancing metabolic stability and bioactivity in medicinal chemistry .
- 3,4-Dimethoxyphenyl acetamide moiety: The electron-rich methoxy groups may improve solubility and influence receptor binding via hydrogen bonding or π-π stacking .
Synthetic routes for analogous compounds involve multi-step protocols, such as cyclization of thiosemicarbazides (e.g., using CS₂/KOH under reflux) and subsequent nucleophilic substitutions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-4-14-5-8-16(9-6-14)23-20(28)13-31-22-26-25-21(32-22)24-19(27)12-15-7-10-17(29-2)18(11-15)30-3/h5-11H,4,12-13H2,1-3H3,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEPFLBYXKYPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiadiazole intermediate.
Formation of the Acetamido Group: The acetamido group is formed by reacting the intermediate with acetic anhydride or an acetyl chloride derivative.
Introduction of the Ethylphenyl Group: The final step involves the attachment of the ethylphenyl group through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, and various catalysts (e.g., palladium, copper) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Studies have shown that thiadiazole derivatives possess antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anti-inflammatory and Anticancer Properties: Research indicates that this compound may exhibit anti-inflammatory and anticancer activities, providing a basis for further investigation in drug development.
Industry
Agriculture: The compound could be used in the formulation of pesticides or herbicides due to its potential biological activity.
Pharmaceuticals: Its diverse chemical reactivity makes it a valuable intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and leading to various biological effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the thiadiazole ring and aryl groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*LogP values estimated using fragment-based methods.
Key Findings:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, CF₃ in ): Increase lipophilicity and enhance binding to hydrophobic enzyme pockets, improving antimicrobial activity. Methoxy Groups (e.g., in ): Improve solubility and modulate metabolic stability, critical for oral bioavailability.
Thiadiazole vs. Oxadiazole Cores :
- Thiadiazole derivatives (target compound, ) exhibit higher metabolic stability compared to oxadiazole analogs (e.g., ) due to sulfur’s resistance to oxidative degradation .
Pharmacological Data :
- Compounds with 2,5-dimethoxyphenyl groups () show significant anti-inflammatory effects (e.g., 50% inhibition of edema at 10 mg/kg), while 3,4-dichlorophenyl analogs () demonstrate antifungal activity (MIC = 8 µg/mL against Candida albicans) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows protocols similar to , but the 3,4-dimethoxyphenyl group may require protective strategies to prevent demethylation during reactions .
Biological Activity
The compound 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that incorporates a thiadiazole ring and various aromatic moieties. This structure is significant due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- A thiadiazole ring , which has been associated with various biological activities.
- Dimethoxyphenyl and ethylphenyl groups that may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolism in target cells.
- Receptor Modulation : It could bind to various receptors, modifying their activity and triggering downstream signaling pathways.
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can protect cells from oxidative stress.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds similar to the one have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
- The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. Notable findings include:
- In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87).
- The mechanism may involve the induction of apoptosis through activation of caspases or inhibition of cell cycle progression.
| Activity Type | Target Cells/Organisms | Mechanism of Action |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell wall synthesis |
| Anticancer | MDA-MB-231, PC3, U87 | Induction of apoptosis; cell cycle arrest |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives against human breast cancer cells using the MTT assay. Results indicated that certain derivatives exhibited IC50 values as low as 1.16 µg/mL against specific cancer types .
- Antimicrobial Testing : In a separate study, derivatives were tested against a panel of bacteria and fungi. The compounds showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
